2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-hydroxy-2-methylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYDDCCXZLZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-52-6 | |
| Record name | 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride typically involves the reaction of an aldehyde or ketone with a cyanide source. One common method is the reaction of propanone (acetone) with hydrogen cyanide, resulting in the formation of 2-hydroxy-2-methylpropanenitrile. This reaction is usually carried out in the presence of a base such as sodium or potassium cyanide and an acid like sulfuric acid to maintain a pH of around 4-5 .
Industrial Production Methods
In industrial settings, the production of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the nitrile group.
Substitution Reactions: The amino and hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide or sodium cyanide in the presence of acids.
Substitution Reactions: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with hydrogen cyanide results in the formation of cyanohydrins .
Scientific Research Applications
Organic Synthesis
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for various chemical reactions, including the synthesis of amino acids and other nitrogen-containing compounds. Its unique structure allows it to participate in nucleophilic addition reactions, making it valuable in the development of pharmaceuticals and agrochemicals .
Peptide Synthesis
This compound is utilized as an organic buffer in peptide synthesis. It has been shown to enhance yields in various coupling reactions, particularly when used with activating agents like HBTU (1-Hydroxybenzotriazole) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The presence of the hydroxyl group contributes to its effectiveness in stabilizing intermediates during peptide bond formation .
Biochemistry and Cell Culture
In biochemistry, 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride is employed for cell culture applications. Its role as a buffering agent helps maintain pH levels during cell growth, which is critical for optimal cellular function and metabolism. This property makes it suitable for use in various biological assays and experiments .
Case Study 1: Synthesis of Novel Amino Acids
A study demonstrated the use of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride as a key intermediate in synthesizing novel amino acids with potential therapeutic applications. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in pharmaceutical chemistry .
Case Study 2: Enhanced Peptide Yield
Research conducted on peptide synthesis highlighted that incorporating 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride significantly improved the yield of peptides when used alongside traditional coupling reagents. The study concluded that this compound could serve as a reliable alternative to more commonly used buffers in peptide synthesis protocols .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride involves its reactivity with nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the amino and hydroxyl groups can participate in various substitution reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
The table below compares 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride with structurally related hydrochlorides and nitrile-containing compounds:
Functional and Application-Based Comparisons
Nitrile-Containing Compounds
- 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride: The nitrile group suggests reactivity in nucleophilic additions or hydrolysis, making it valuable for synthesizing amines or carboxylic acids .
Hydrochloride Salts
- (2S)-2,5-Diaminopentanamide dihydrochloride: The dihydrochloride form increases solubility in aqueous media, useful in peptide synthesis or crystallization studies .
- 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride: The nitro group introduces electron-withdrawing effects, which may stabilize intermediates in catalytic reactions .
Buffering Agents
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride: A Tris buffer derivative, it is critical in maintaining pH stability in enzymatic assays .
Biological Activity
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS Number: 122556-12-1) is a chemical compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a nitrile group, which contribute to its unique properties and applications in pharmaceutical development and organic synthesis.
- Molecular Formula : C₄H₈ClN₃O
- Molecular Weight : Approximately 100.12 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride form
The biological activity of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds, influencing various biological processes. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that may further modulate biological activity.
Biological Activities
Research indicates that this compound exhibits several promising pharmacological effects, including:
Research Findings
A summary of key findings from recent studies on 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride is presented below:
Case Studies
While comprehensive clinical data specifically for 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride are scarce due to its relatively recent introduction into research, some case studies highlight its potential applications:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several compounds structurally related to 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride. The results indicated moderate activity against Gram-positive bacteria.
- Neuroprotective Screening : In vitro assays demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.
Future Directions
Further research is essential to elucidate the full scope of biological activities associated with 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Synthetic Derivatives : Exploring modifications to enhance potency and selectivity against target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nitrile hydrochlorides (e.g., 2-phenylglycinonitrile hydrochloride) are synthesized via Strecker-like reactions using aldehydes, amines, and cyanide sources under acidic conditions . Intermediates should be characterized via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards for related hydrochlorides (e.g., impurity analysis in pharmaceutical APIs) often employ reversed-phase HPLC with mobile phases containing acetonitrile/water and ion-pairing agents .
Q. How can researchers assess the solubility and stability of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride under varying experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar solvents (e.g., water, methanol) and buffered solutions (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under thermal stress (e.g., 40–80°C) and photolytic conditions can identify degradation pathways. For related hydrochlorides, stability data are often cross-validated using mass spectrometry (MS) to detect decomposition products .
Q. What safety precautions are critical when handling 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride in laboratory settings?
- Methodological Answer : Safety protocols for hydrochlorides with reactive nitrile groups include using fume hoods, nitrile gloves, and eye protection. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) should follow guidelines from analogous compounds .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride during synthesis?
- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives or chromatography using chiral stationary phases (e.g., amylose-based columns), are effective. For example, enantiopure amino acid hydrochlorides (e.g., (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride) are purified via preparative HPLC with chiral mobile phase additives .
Q. What analytical challenges arise in quantifying trace impurities in 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride, and how can they be mitigated?
- Methodological Answer : Impurities like unreacted precursors or hydrolysis byproducts (e.g., carboxylic acids) require sensitive detection. Ultra-HPLC (UHPLC) coupled with tandem MS (MS/MS) enhances resolution and specificity. For structurally similar compounds, limit tests using threshold-based peak area comparisons (≤0.1% relative to the main peak) are standard .
Q. How does the hydrochloride salt form influence the compound’s reactivity in aqueous versus non-aqueous reaction systems?
- Methodological Answer : The hydrochloride group increases water solubility but may promote hydrolysis in aqueous media. Comparative kinetic studies in aprotic solvents (e.g., DMF, THF) versus water can quantify reaction rates. For instance, stability studies on 2-amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride show pH-dependent degradation, requiring buffered solutions for controlled reactivity .
Q. What strategies are effective for stabilizing 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride in long-term storage?
- Methodological Answer : Storage under inert gas (e.g., argon) in airtight, light-resistant containers at −20°C minimizes oxidative and photolytic degradation. Lyophilization can enhance stability for hygroscopic hydrochlorides, as demonstrated for recombinant protein stabilizers like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) .
Data Contradictions and Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
